Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)

2,6-Dichloro-4-iodopyridine structure
2,6-Dichloro-4-iodopyridine structure
상품 이름:2,6-Dichloro-4-iodopyridine
CAS 번호:98027-84-0
MF:C5H2Cl2IN
메가와트:273.886551380157
MDL:MFCD07368400
CID:61931
PubChem ID:11737393

2,6-Dichloro-4-iodopyridine 화학적 및 물리적 성질

이름 및 식별자

    • 2,6-Dichloro-4-iodopyridine
    • 2,6-Dichloro-4-iodo-pyridine
    • 2 6-dichloro-4-iodopyridine
    • PYRIDINE, 2,6-DICHLORO-4-IODO-
    • PubChem17648
    • 2,6-Dichloro-4-iodopyridine,
    • 2,6 dichloro-4-iodo pyridine
    • NGSKFMPSBUAUNE-UHFFFAOYSA-N
    • EBD16995
    • BCP03577
    • BBL101271
    • STL555067
    • 4-IODO-2,6-DICHLOROPYRIDINE
    • LS20633
    • TRA0010168
    • AB32018
    • 2,6-Dichloro-4-iodopyridine (ACI)
    • DTXSID00471453
    • BB 0261950
    • 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
    • EN300-125368
    • FT-0682253
    • J-507432
    • 2,6-Dichloro-4-iodopyridine, 97%
    • AKOS005257743
    • MFCD07368400
    • HY-41945
    • SCHEMBL363319
    • GS-5875
    • AM20061785
    • SY019485
    • 98027-84-0
    • CS-D1682
    • D4774
    • AC-26248
    • DB-000817
    • MDL: MFCD07368400
    • 인치: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
    • InChIKey: NGSKFMPSBUAUNE-UHFFFAOYSA-N
    • 미소: IC1C=C(N=C(C=1)Cl)Cl

계산된 속성

  • 정밀분자량: 272.8609g/mol
  • 표면전하: 0
  • XLogP3: 3.4
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 회전 가능한 화학 키 수량: 0
  • 동위원소 질량: 272.8609g/mol
  • 단일 동위원소 질량: 272.8609g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 12.9Ų
  • 중원자 수량: 9
  • 복잡도: 91
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 회황색 분말
  • 밀도: 2.129
  • 융해점: 161.0 to 165.0 deg-C
  • 비등점: 291.6℃ at 760 mmHg
  • 플래시 포인트: 130.1±25.9 °C
  • 굴절률: 1.652
  • PSA: 12.89000
  • LogP: 2.99300
  • 민감성: Light Sensitive
  • 용해성: 미확정

2,6-Dichloro-4-iodopyridine 보안 정보

  • 기호: GHS05 GHS07
  • 제시어:경고
  • 신호어:Danger
  • 피해 선언: H302,H315,H317,H318,H335
  • 경고성 성명: P261,P280,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 22-37/38-41-43
  • 보안 지침: S26-S36
  • 위험물 표지: Xn
  • 저장 조건:Store long-term at 2-8°C
  • 위험 용어:R22; R37/38; R41; R43
  • 위험 등급:IRRITANT

2,6-Dichloro-4-iodopyridine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2,6-Dichloro-4-iodopyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-125368-10.0g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
10g
$94.0 2023-06-08
Enamine
EN300-125368-2.5g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
2.5g
$48.0 2023-06-08
Enamine
EN300-125368-0.5g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
0.5g
$21.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047603-100g
2,6-Dichloro-4-iodopyridine
98027-84-0 98%
100g
¥1562.00 2024-04-23
Enamine
EN300-125368-0.1g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
0.1g
$19.0 2023-06-08
Enamine
EN300-125368-5.0g
2,6-dichloro-4-iodopyridine
98027-84-0 93%
5g
$58.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90585-25G
2,6-dichloro-4-iodopyridine
98027-84-0 97%
25g
¥ 297.00 2023-04-12
Fluorochem
045180-1g
2,6-Dichloro-4-iodopyridine
98027-84-0 98%
1g
£14.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
654078-1G
2,6-Dichloro-4-iodopyridine
98027-84-0
1g
¥580.62 2023-12-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016546-1g
2,6-Dichloro-4-iodopyridine
98027-84-0 97%
1g
¥27 2024-07-19

2,6-Dichloro-4-iodopyridine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Magnesate(1-), tris(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium Solvents: Diethyl ether ;  2 h, -10 °C
1.2 Reagents: Iodine
1.3 Reagents: Water
참조
Deprotonation of chloropyridines using lithium magnesates
Awad, Hacan; Mongin, Florence; Trecourt, Francois; Queguiner, Guy; Marsais, Francis, Tetrahedron Letters (2004, 2004, 45(42), 7873-7877

합성회로 2

반응 조건
1.1 Reagents: Magnesate(1-), dichloro(2,2,4,6,6-pentamethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  25 °C; 10 min, 25 °C
1.2 Reagents: Iodine ;  25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenes
Rohbogner, Christoph J.; Wunderlich, Stefan H.; Clososki, Giiuliano C.; Knochel, Paul, European Journal of Organic Chemistry (2009, 2009, , 1781-1795

합성회로 3

반응 조건
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine ,  (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  overnight, rt
참조
Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity Relationships
Snegaroff, Katia; Nguyen, Tan Tai; Marquise, Nada; Halauko, Yury S.; Harford, Philip J.; et al, Chemistry - A European Journal (2011, 2011, 17(47), 13284-13297

합성회로 4

반응 조건
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0.1 h, 25 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
참조
Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds
Krasovskiy, Arkady; Krasovskaya, Valeria; Knochel, Paul, Angewandte Chemie, 2006, 45(18), 2958-2961

합성회로 5

반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: o-Xylene ;  12 h, 150 °C; 150 °C → rt
1.2 Reagents: Methanol ;  30 min, 45 °C
참조
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; Morandi, Bill, Nature Chemistry (2018, 2018, 10(10), 1016-1022

합성회로 6

반응 조건
1.1 Reagents: Di-μ-chlorobis(tetrahydrofuran)[(tetrahydrofuran)(2,2,6,6-tetramethyl-1-piperidi… ;  1 h, rt
1.2 Reagents: Iodine ;  -30 °C
참조
Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic Chromophores
Dierks, Philipp; Paepcke, Ayla; Bokareva, Olga S. ; Altenburger, Bjoern; Reuter, Thomas; et al, Inorganic Chemistry (2020, 2020, 59(20), 14746-14761

합성회로 7

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
참조
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; Bobbio, Carla; Rausis, Thierry, Journal of Organic Chemistry (2005, 2005, 70(7), 2494-2502

합성회로 8

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
참조
Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine
Mello, Jesse V.; Finney, Nathaniel S., Organic Letters (2001, 2001, 3(26), 4263-4265

합성회로 9

반응 조건
1.1 Reagents: N-Iodosuccinimide ,  Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ;  4 h, 30 °C
참조
Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids
Chen, Tiffany Q.; Pedersen, P. Scott; Dow, Nathan W.; Fayad, Remi; Hauke, Cory E.; et al, Journal of the American Chemical Society (2022, 2022, 144(18), 8296-8305

합성회로 10

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-Substitution
Huebscher, Joerg; Seichter, Wilhelm; Gruber, Thomas; Kortus, Jens; Weber, Edwin, Journal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074

합성회로 11

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 h, -75 °C
1.2 Reagents: Iodine ,  Sodium thiosulfate Solvents: Tetrahydrofuran ,  Water ;  15 h, -75 °C
참조
Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral Configuration
Chevallier, Floris; Charlot, Marina; Mongin, Florence; Champagne, Benoit; Franz, Edith; et al, ChemPhysChem (2016, 2016, 17(24), 4090-4101

합성회로 12

반응 조건
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ;  20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ;  3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ;  10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide ,  Acetonitrile
참조
Selective functionalization of complex heterocycles via an automated strong base screening platform
Boga, Sobhana Babu; Christensen, Melodie; Perrotto, Nicholas; Krska, Shane W.; Dreher, Spencer; et al, Reaction Chemistry & Engineering (2017, 2017, 2(4), 446-450

합성회로 13

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Water
참조
Strategies for the selective functionalization of dichloropyridines at various sites
Marzi, Elena; Bigi, Anna; Schlosser, Manfred, European Journal of Organic Chemistry (2001, 2001, , 1371-1376

합성회로 14

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt
참조
Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAR
Fang, Albert G.; Mello, Jesse V.; Finney, Nathaniel S., Organic Letters (2003, 2003, 5(7), 967-970

합성회로 15

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  -75 °C; 15 min, -75 °C; -75 °C → rt
참조
Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines
Huebscher, Joerg; Seichter, Wilhelm; Weber, Edwin, CrystEngComm (2017, 2017, 19(22), 3026-3036

2,6-Dichloro-4-iodopyridine Raw materials

2,6-Dichloro-4-iodopyridine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine
A11245
순결:99%/99%
재다:100g/500g
가격 ($):154.0/769.0